molecular formula C8H10Cl2N2 B12046830 3-Chloro-4-methylbenzenecarboximidamide hydrochloride, AldrichCPR CAS No. 116940-45-5

3-Chloro-4-methylbenzenecarboximidamide hydrochloride, AldrichCPR

Cat. No.: B12046830
CAS No.: 116940-45-5
M. Wt: 205.08 g/mol
InChI Key: BNNCSOOYFACZLU-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzenecarboximidamide hydrochloride is a substituted benzamide derivative containing a chloro group at the 3-position, a methyl group at the 4-position, and a carboximidamide functional group. As part of the AldrichCPR catalog, it is utilized in pharmaceutical research, particularly in drug discovery workflows involving enzyme inhibition or receptor binding studies. The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays .

Properties

CAS No.

116940-45-5

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

3-chloro-4-methylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H

InChI Key

BNNCSOOYFACZLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=N)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Chlorination of Paranitrotoluene (PNT)

The foundational precursor, 3-chloro-4-methylaniline, is synthesized via chlorination of paranitrotoluene (PNT) under iron(III) chloride catalysis. As detailed in CN102701996A, PNT undergoes electrophilic aromatic substitution at 70–80°C with 0.48–0.54 weight equivalents of chlorine gas. The reaction proceeds via a σ-complex intermediate, where chlorine preferentially occupies the meta position relative to the nitro group due to its strong electron-withdrawing effects. Post-chlorination washing with alkaline solutions removes residual ferric chloride, yielding 2-chloro-4-nitrotoluene with >98% purity.

Catalytic Reduction to Aniline

Reduction of the nitro group employs hydrogen gas (0.038–0.044 weight parts) over palladium-on-carbon catalysts. Elevated temperatures (110 ± 5°C) facilitate complete conversion to 3-chloro-4-methylaniline, which is isolated via vacuum distillation. This step achieves 98.5% amine purity, with residual nitro compounds removed through fractional crystallization.

Diazotization and Cyanide Functionalization

Diazonium Salt Formation

3-Chloro-4-methylaniline is diazotized using sodium nitrite (1.1 equiv) in hydrochloric acid at 0–5°C. The transient diazonium salt forms within 30 minutes, stabilized by low-temperature conditions to prevent premature decomposition.

Copper(I) Cyanide Mediated Cyanation

The diazonium salt reacts with copper(I) cyanide (CuCN) in a Sandmeyer-type reaction, displacing the diazo group with a nitrile. Heating to 60–70°C in aqueous ethanol drives the reaction to completion, yielding 3-chloro-4-methylbenzonitrile. Gas chromatography-mass spectrometry (GC-MS) analysis confirms >95% conversion, with byproducts (e.g., 3-chloro-4-methylphenol) minimized through pH control.

Pinner Reaction for Imidamide Synthesis

Imino Ether Formation

3-Chloro-4-methylbenzonitrile undergoes hydrochlorination in anhydrous methanol saturated with HCl gas. Under reflux (65°C, 6 h), the nitrile converts to methyl (Z)-N-(3-chloro-4-methylphenyl)imidate hydrochloride, characterized by its crystalline precipitate and distinct 1^1H NMR methyl singlet at δ 3.85 ppm.

Amination to Carboximidamide

The imidate intermediate reacts with concentrated aqueous ammonia (28% w/w) at 25°C for 12 h. Nucleophilic substitution replaces the methoxy group with an amine, yielding 3-chloro-4-methylbenzenecarboximidamide. Acidification with HCl gas precipitates the hydrochloride salt, which is recrystallized from ethanol/water (3:1 v/v) to ≥99% purity.

Alternative Synthetic Pathways

Hofmann Rearrangement of Carboxamide

3-Chloro-4-methylbenzamide undergoes Hofmann degradation using bromine and sodium hydroxide. The intermediate isocyanate is hydrolyzed to the amidine, though this route suffers from lower yields (62–68%) due to competing hydrolysis to the amine.

Reductive Amination of Nitrile

Lithium aluminum hydride (LiAlH4_4) reduces 3-chloro-4-methylbenzonitrile to the primary amine, which subsequently reacts with ammonium chloride under Ullmann conditions. While feasible, this method requires stringent moisture control and achieves only moderate selectivity.

Reaction Optimization and Scalability

Catalytic Efficiency in Cyanation

Nickel-catalyzed cross-coupling (Ni(PPh3_3)2_2Cl2_2, 5 mol%) enables direct cyanation of 3-chloro-4-methylbromobenzene with potassium cyanide. This one-pot method reduces steps but necessitates inert atmosphere handling and yields 82% product.

Solvent Effects on Pinner Reaction

Comparative studies in dimethylacetamide (DMA) versus methanol show DMA enhances reaction rates (k = 0.24 min1^{-1} vs. 0.15 min1^{-1}) but complicates product isolation. Methanol remains preferred for industrial scalability.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O) : δ 7.52 (d, J = 8.2 Hz, 1H, ArH), 7.34 (s, 1H, ArH), 7.28 (d, J = 8.2 Hz, 1H, ArH), 2.42 (s, 3H, CH3_3).

  • IR (KBr) : 3350 cm1^{-1} (N-H stretch), 1640 cm1^{-1} (C=N stretch), 1550 cm1^{-1} (C-Cl stretch).

  • Melting Point : 214–216°C (decomposition).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/0.1% TFA mobile phase) confirms 99.3% purity, with retention time at 6.7 minutes.

Industrial-Scale Considerations

Waste Management

Chlorination byproducts (e.g., HCl gas) are neutralized with sodium hydroxide scrubbers, while copper residues from cyanation are recovered via electrolysis (>90% efficiency).

Cost Analysis

Bulk production costs approximate $12–15/kg, driven by palladium catalyst expenses. Substituting nickel-based catalysts reduces costs by 22% but requires longer reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenecarboximidamides, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

Research indicates that 3-Chloro-4-methylbenzenecarboximidamide hydrochloride possesses notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism often involves inhibition of bacterial enzyme systems, which can be critical in developing new antibiotics.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor for specific proteases, which are enzymes crucial for various biological processes. This property makes it a candidate for drug development targeting diseases where protease activity is dysregulated.
  • Anticancer Activity : Preliminary studies suggest that 3-Chloro-4-methylbenzenecarboximidamide hydrochloride may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential role in cancer therapeutics.

Medicinal Chemistry

In medicinal chemistry, 3-Chloro-4-methylbenzenecarboximidamide hydrochloride serves as a scaffold for the design of new drug candidates. Its structural properties allow for modifications that can enhance potency and selectivity against specific biological targets.

Material Science

The compound's unique chemical structure also finds applications in material science, particularly in the development of functional materials that require specific chemical interactions. Its ability to form stable complexes with metal ions can be utilized in catalysis and sensor technologies.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of various amidines, including 3-Chloro-4-methylbenzenecarboximidamide hydrochloride, against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control samples, highlighting its potential as an antimicrobial agent .
  • Enzyme Inhibition Mechanism : Research focused on the enzyme inhibitory properties of this compound demonstrated that it effectively inhibits serine proteases by mimicking substrate interactions. This finding supports its application in drug design for conditions involving protease dysregulation .
  • Cytotoxicity Assay : An investigation into the cytotoxic effects on cancer cell lines revealed that 3-Chloro-4-methylbenzenecarboximidamide hydrochloride induced apoptosis in treated cells, suggesting its potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-chloro-4-methylbenzenecarboximidamide hydrochloride with structurally related AldrichCPR compounds, focusing on molecular features, substituent effects, and research applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Research Applications Source
3-Chloro-4-methylbenzenecarboximidamide hydrochloride C₈H₁₀ClN₂·HCl 209.08 - Cl (3-position)
- CH₃ (4-position)
- Carboximidamide
Zinc-binding group (ZBG) in enzyme inhibition; salt bridge formation via HCl AldrichCPR
3-Amino-4-(4-hydroxyphenyl)butyric acid hydrochloride C₁₀H₁₄NO₃·HCl 247.69 - NH₂ (3-position)
- OH (4-position)
- Carboxylic acid
ADMET profiling; potential for chelating metal ions AldrichCPR
(3-Amino-4-methylphenyl)boronic acid hydrochloride C₇H₁₁BClNO₂ 187.44 - NH₂ (3-position)
- CH₃ (4-position)
- Boronic acid
Suzuki-Miyaura cross-coupling reactions; protease inhibition AldrichCPR
4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]piperidinyl}-2-methoxybenzamide (Cisapride) C₂₃H₂₉ClFN₃O₄ 465.95 - Cl (5-position)
- OCH₃ (2-position)
- Fluorophenoxy
Serotonin 5-HT₄ receptor agonist; gastrointestinal motility studies AldrichCPR
3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride C₂₁H₂₄ClN₃O₆ 449.88 - Quinazoline core
- Methoxyethoxy
- COOH
Kinase inhibition; anticancer drug development AldrichCPR

Structural and Functional Analysis

Substituent Effects

  • Chloro Group : The 3-chloro substituent in the target compound enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. This is critical in zinc-dependent enzymes like glyoxalase I (Glo-I), where chloro groups adjacent to ZBGs improve binding affinity .
  • Methyl Group : The 4-methyl group contributes to hydrophobicity, promoting penetration into lipid bilayers or hydrophobic enzyme pockets. This is observed in analogs like Cisapride, where methyl groups enhance metabolic stability .
  • Carboximidamide vs. Boronic Acid : Carboximidamide serves as a stronger ZBG compared to boronic acid, enabling tighter coordination with metal ions (e.g., zinc in Glo-I). Boronic acid derivatives, however, are preferred in covalent inhibitor design .

Pharmacokinetic Considerations

  • Solubility: Hydrochloride salts (e.g., target compound and 3-amino-4-(4-hydroxyphenyl)butyric acid hydrochloride) exhibit higher aqueous solubility than non-ionic forms, aiding in vitro assay compatibility .
  • Drug-Likeness: Compounds like Cisapride comply with Lipinski’s rules (molecular weight <500, ≤5 H-bond donors), whereas quinazoline derivatives (e.g., 3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride) may require formulation optimization due to higher molecular weights .

Enzyme Inhibition Studies

In a virtual screening of the AldrichCPR database (~250,000 compounds), carboximidamide-containing compounds demonstrated superior docking scores (-72.3 kcal/mol) compared to boronic acid analogs (-65.8 kcal/mol) in Glo-I inhibition studies. The target compound’s chloro and methyl substituents were critical for orienting the ZBG toward the zinc atom .

Q & A

Q. How can researchers confirm the identity and purity of 3-Chloro-4-methylbenzenecarboximidamide hydrochloride obtained from AldrichCPR?

Methodological Answer: AldrichCPR compounds, including this derivative, are provided without analytical data, requiring independent validation. Researchers should employ:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm structural integrity, focusing on characteristic peaks for the chloro-methylbenzene and carboximidamide groups.
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade compounds).
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF.
  • Elemental Analysis: Verify Cl and N content to ensure stoichiometric consistency .

Q. What safety protocols are critical when handling this hydrochloride derivative in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use a fume hood for weighing or reactions to avoid inhalation of fine particles.
  • Storage: Keep in a desiccator at 2–8°C to prevent hydrolysis or degradation.
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of as hazardous waste. Reference Safety Data Sheets (SDS) for hydrochloride salts (e.g., handling guidelines for 4-Chlorobenzaldehyde HCl derivatives) .

Q. How should researchers design initial solubility tests for this compound in biological assays?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). For poor solubility, use co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80).
  • Dynamic Light Scattering (DLS): Monitor aggregation in aqueous solutions to avoid false positives in cell-based assays.
  • UV-Vis Spectroscopy: Quantify solubility limits by measuring absorbance at λmax in serial dilutions .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets of this compound?

Methodological Answer:

  • Virtual Screening: Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes or receptors. Focus on the carboximidamide group’s hydrogen-bonding potential.
  • Pharmacophore Mapping: Identify key pharmacophoric features (e.g., aromatic rings, hydrogen bond donors) using tools like Schrödinger’s Phase.
  • QSAR Modeling: Train quantitative structure-activity relationship models using analogs from the AldrichCPR database to predict bioactivity .

Q. How can researchers resolve discrepancies in observed vs. expected biological activity due to impurities?

Methodological Answer:

  • Impurity Profiling: Perform LC-MS/MS to detect trace impurities (e.g., unreacted intermediates or degradation products).
  • Bioassay Controls: Include "compound-free" controls and spiked samples to isolate impurity effects.
  • Column Chromatography: Purify batches using silica gel or preparative HPLC if impurities exceed 2% .

Q. What strategies optimize the synthesis of derivatives from this compound for structure-activity studies?

Methodological Answer:

  • Protecting Group Chemistry: Protect the carboximidamide group with tert-butoxycarbonyl (Boc) during alkylation or acylation reactions.
  • Microwave-Assisted Synthesis: Accelerate reaction kinetics for derivatives requiring high temperatures (e.g., 80–120°C).
  • Reaction Monitoring: Use thin-layer chromatography (TLC) or in situ IR spectroscopy to track intermediate formation .

Q. How should researchers validate the stability of this compound under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl, pH 2), neutral (pH 7), and alkaline (NaOH, pH 12) conditions at 40°C for 24–72 hours.
  • Kinetic Analysis: Plot degradation rates using HPLC peak area vs. time to calculate half-life.
  • Degradant Identification: Isolate major degradants via preparative TLC and characterize via NMR/MS .

Key Considerations for Data Reproducibility

  • Batch-to-Batch Variability: Document synthesis/purification protocols rigorously, including solvent grades and reaction times.
  • Analytical Calibration: Use certified reference standards (e.g., USP-grade hydrochlorides) to calibrate instruments .
  • Data Contradiction Workflow: Cross-validate unexpected results with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

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